molecular formula C17H18N2 B1406063 2-(Phenethylamino)-2-(p-tolyl)acetonitrile CAS No. 1018502-89-0

2-(Phenethylamino)-2-(p-tolyl)acetonitrile

Cat. No.: B1406063
CAS No.: 1018502-89-0
M. Wt: 250.34 g/mol
InChI Key: ZRJYKCMHLCIXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenethylamino)-2-(p-tolyl)acetonitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a phenethylamino group and a p-tolyl group, making it a molecule of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethylamino)-2-(p-tolyl)acetonitrile typically involves the reaction of phenethylamine with p-tolunitrile under specific conditions. One common method is the nucleophilic substitution reaction where phenethylamine acts as a nucleophile, attacking the electrophilic carbon in p-tolunitrile.

Example Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_4(\text{CH}_3)\text{CN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}(\text{C}_6\text{H}_4(\text{CH}_3))\text{CN} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenethylamino group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary amines.

Scientific Research Applications

2-(Phenethylamino)-2-(p-tolyl)acetonitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenethylamino)-2-(p-tolyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The phenethylamino group may mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenethylamino)-2-(p-methylphenyl)acetonitrile
  • 2-(Phenethylamino)-2-(p-chlorophenyl)acetonitrile
  • 2-(Phenethylamino)-2-(p-bromophenyl)acetonitrile

Uniqueness

2-(Phenethylamino)-2-(p-tolyl)acetonitrile is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)-2-(2-phenylethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-14-7-9-16(10-8-14)17(13-18)19-12-11-15-5-3-2-4-6-15/h2-10,17,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJYKCMHLCIXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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